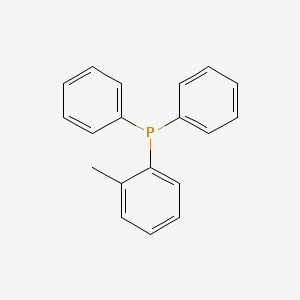
Diphenyl(o-tolyl)phosphine
描述
Diphenyl(o-tolyl)phosphine, also known as (2-methylphenyl)diphenylphosphine, is an organophosphorus compound with the molecular formula C19H17P. This compound is a tertiary phosphine, characterized by the presence of a phosphorus atom bonded to three aryl groups. It is widely used as a ligand in various catalytic processes due to its ability to stabilize transition metal complexes.
作用机制
Target of Action
Diphenyl(o-tolyl)phosphine is primarily used as a catalyst in various chemical reactions . Its primary targets are the reactants in these reactions, where it facilitates the transformation of these reactants into desired products .
Mode of Action
This compound interacts with its targets by acting as a ligand . It binds to the reactants and lowers the activation energy required for the reaction, thereby accelerating the reaction rate . This compound is particularly used in cross-coupling reactions , Suzuki coupling , stereoselective olefination , and hydroxycarbonylation .
Biochemical Pathways
The exact biochemical pathways affected by this compound depend on the specific reactions it catalyzes. In general, it plays a crucial role in the formation of new chemical bonds and the synthesis of complex molecules .
Result of Action
The result of this compound’s action is the successful facilitation of chemical reactions, leading to the formation of desired products . It enables the efficient synthesis of complex molecules, contributing to advancements in various fields such as pharmaceuticals and materials science .
生化分析
Biochemical Properties
Diphenyl(o-tolyl)phosphine plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It acts as a ligand, forming complexes with metal ions that are essential for enzymatic activity. For instance, it can interact with molybdenum hexacarbonyl to form stable complexes . These interactions are crucial for catalytic processes, where this compound facilitates the transfer of electrons and stabilizes reaction intermediates.
Cellular Effects
This compound influences various cellular processes by interacting with cell signaling pathways and affecting gene expression. It has been observed to impact cellular metabolism by modulating the activity of enzymes involved in metabolic pathways . Additionally, this compound can alter cell function by affecting the expression of genes related to cell growth and differentiation. These effects are mediated through its interactions with specific proteins and enzymes within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a ligand, forming complexes with metal ions that are essential for enzymatic activity. These complexes can either inhibit or activate enzymes, depending on the nature of the interaction . For example, this compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. Conversely, it can also activate enzymes by stabilizing their active conformations.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable at room temperature but can degrade under certain conditions, such as exposure to air or light . Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in gene expression and enzyme activity. These effects are often dependent on the concentration and duration of exposure.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance enzymatic activity and promote cell growth. At high doses, it can exhibit toxic effects, including enzyme inhibition and cell death . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity. These findings highlight the importance of dosage optimization in experimental studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It can influence the levels of metabolites by modulating the activity of key enzymes in these pathways . For instance, this compound can affect the activity of enzymes involved in the synthesis and degradation of phospholipids, thereby altering cellular lipid metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects . The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich regions of the cell.
Subcellular Localization
This compound is localized to specific subcellular compartments, where it can interact with target biomolecules. It is often found in the cytoplasm and mitochondria, where it can influence cellular metabolism and energy production . The compound’s subcellular localization is directed by targeting signals and post-translational modifications that guide its transport to specific organelles.
准备方法
Synthetic Routes and Reaction Conditions: Diphenyl(o-tolyl)phosphine can be synthesized through several methods. One common approach involves the reaction of chlorophosphines with Grignard reagents. For instance, the reaction of chlorodiphenylphosphine with o-tolylmagnesium bromide yields this compound . The reaction is typically carried out in an inert atmosphere to prevent oxidation of the phosphine.
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of automated reactors and stringent control of reaction conditions ensures high yield and purity of the product. The compound is then purified through distillation or recrystallization.
化学反应分析
Types of Reactions: Diphenyl(o-tolyl)phosphine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phosphorus atom is replaced by other functional groups.
Coupling Reactions: It is commonly used in cross-coupling reactions such as Suzuki and Heck reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or oxygen are used under mild conditions.
Substitution: Halogenated compounds and strong bases are typically employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in these reactions.
Major Products:
Oxidation: this compound oxide.
Substitution: Various substituted phosphines.
Coupling Reactions: Biaryl compounds and other complex organic molecules.
科学研究应用
Diphenyl(o-tolyl)phosphine has a wide range of applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It plays a role in the development of drugs and therapeutic agents.
Industry: It is employed in the production of fine chemicals, agrochemicals, and polymers.
相似化合物的比较
Triphenylphosphine: Another widely used tertiary phosphine with three phenyl groups.
Tri(o-tolyl)phosphine: Similar to diphenyl(o-tolyl)phosphine but with three o-tolyl groups.
Diphenylphosphine: Contains two phenyl groups and one hydrogen atom.
Uniqueness: this compound is unique due to the presence of the o-tolyl group, which imparts distinct steric and electronic properties. This makes it particularly effective in certain catalytic applications where other phosphines may not perform as well .
属性
IUPAC Name |
(2-methylphenyl)-diphenylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17P/c1-16-10-8-9-15-19(16)20(17-11-4-2-5-12-17)18-13-6-3-7-14-18/h2-15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLBZLJCMHFCTQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40208048 | |
| Record name | Diphenyl-o-tolylphosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40208048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5931-53-3 | |
| Record name | Diphenyl-o-tolylphosphine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5931-53-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diphenyl-o-tolylphosphine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005931533 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diphenyl-o-tolylphosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40208048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diphenyl-o-tolylphosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.159 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1346715.png)

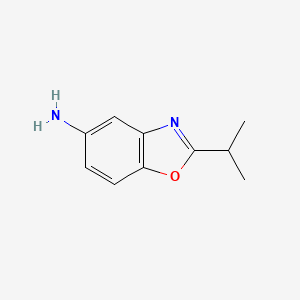

![2-[3-(Aminomethyl)-1-pyrrolidinyl]-N,N-diethylethanamine](/img/structure/B1346731.png)

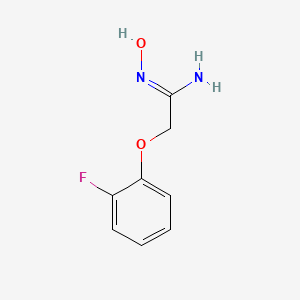
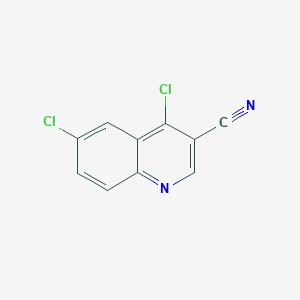
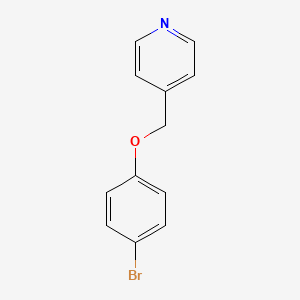
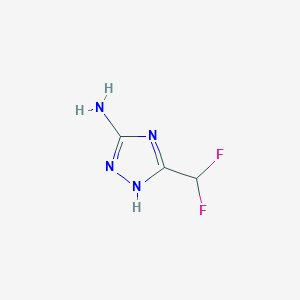
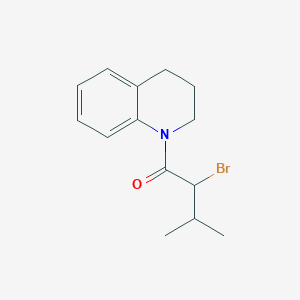
![N-[2-(dimethylamino)ethyl]-2-(methylamino)acetamide](/img/structure/B1346755.png)
